9,10-Dihydro-3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid 9,10-Dihydro-3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 18499-89-3
VCID: VC0100238
InChI: InChI=1S/C16H10O8/c1-4-9-5(2-7(17)10(4)16(23)24)12(19)6-3-8(18)13(20)15(22)11(6)14(9)21/h2-3,17-18,20,22H,1H3,(H,23,24)
SMILES: CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Molecular Formula: C16H10O8
Molecular Weight: 330.24 g/mol

9,10-Dihydro-3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid

CAS No.: 18499-89-3

Main Products

VCID: VC0100238

Molecular Formula: C16H10O8

Molecular Weight: 330.24 g/mol

9,10-Dihydro-3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid - 18499-89-3

CAS No. 18499-89-3
Product Name 9,10-Dihydro-3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
Molecular Formula C16H10O8
Molecular Weight 330.24 g/mol
IUPAC Name 3,6,7,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
Standard InChI InChI=1S/C16H10O8/c1-4-9-5(2-7(17)10(4)16(23)24)12(19)6-3-8(18)13(20)15(22)11(6)14(9)21/h2-3,17-18,20,22H,1H3,(H,23,24)
Standard InChIKey CVEVVUDMNOQKMX-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Canonical SMILES CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
PubChem Compound 12302772
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator